2-Azabicyclo[2.2.1]heptane-3-thione
Description
Historical Context and Evolution of Bridged Bicyclic Nitrogen Heterocycle Chemistry
The field of bridged bicyclic nitrogen heterocycles has its roots in the study of natural products. Early investigations into alkaloids like tropane (B1204802) and quinuclidine (B89598) revealed the unique chemical and physical properties conferred by these rigid, caged structures. iucr.org The systematic study of the 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a more recent development, gaining significant momentum over the past few decades.
A pivotal moment in the evolution of this area was the synthesis and application of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a compound commonly referred to as the "Vince lactam". wikipedia.org This lactam, accessible through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, proved to be a remarkably versatile precursor for carbocyclic nucleosides. researchgate.netgoogle.com The work of Robert Vince in utilizing this lactam led to the development of the blockbuster antiviral drug Abacavir (B1662851), cementing the importance of the 2-azabicyclo[2.2.1]heptane scaffold in medicinal chemistry. wikipedia.org This success spurred further research into the synthesis and functionalization of this bicyclic system, exploring its potential as a constrained mimic of other biologically relevant molecules like proline. researchgate.net
Structural Characteristics and Conformational Properties of the 2-Azabicyclo[2.2.1]heptane System
The defining feature of the 2-azabicyclo[2.2.1]heptane system is its rigid, strained bicyclic structure. This framework consists of a six-membered ring and a five-membered ring fused together, sharing two bridgehead carbon atoms and a bridging methylene (B1212753) group. This arrangement severely restricts conformational flexibility, locking the substituents into well-defined spatial orientations.
X-ray crystallography studies on related systems, such as the isomeric 7-azabicyclo[2.2.1]heptane hydrochloride, confirm the caged structure. iucr.org The bond angles and lengths are distorted from ideal values due to ring strain, which in turn influences the molecule's reactivity and electronic properties. For instance, in amide or thioamide derivatives, the bridgehead nitrogen can lead to significant pyramidalization, affecting the planarity of the amide bond, a phenomenon that has been studied in N-acyl-7-azabicyclo[2.2.1]heptanes. unirioja.es This structural rigidity is highly desirable in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Table 1: General Structural Properties of the Azabicyclo[2.2.1]heptane Framework
| Property | Description | Significance |
|---|---|---|
| Ring System | Fused [2.2.1] bicyclic system containing one nitrogen atom. | Imparts high rigidity and conformational constraint. |
| Chirality | Possesses multiple stereocenters, allowing for stereoisomers. | Enables the synthesis of enantiopure compounds for stereospecific biological interactions. |
| Strain | Contains significant ring strain due to its bridged nature. | Influences reactivity, making it a substrate for ring-opening or rearrangement reactions. |
| Conformation | Substituents are held in fixed endo or exo positions. | Provides precise three-dimensional positioning of functional groups for receptor binding. |
Rationale for Investigating the 2-Azabicyclo[2.2.1]heptane-3-thione Framework
The investigation of this compound, the thiolactam analogue of the corresponding lactam (2-azabicyclo[2.2.1]heptan-3-one), is driven by the unique chemical properties of the thioamide functional group. The conversion of a lactam to a thiolactam is a strategic modification in synthetic and medicinal chemistry for several reasons.
Thioamides are isosteres of amides, but the substitution of the oxygen atom with a larger, more polarizable sulfur atom alters their physicochemical properties. cambridge.org Thioamides are typically stronger hydrogen bond donors but weaker acceptors than their amide counterparts. cambridge.org This change can fundamentally alter interactions with biological targets like enzymes or receptors.
Furthermore, the thioamide group is a versatile synthetic handle. It is more reactive towards both electrophiles and nucleophiles than the corresponding amide. rsc.org This enhanced reactivity allows thiolactams to serve as key intermediates in the synthesis of other heterocyclic systems. For example, thiolactams can undergo reactions like the Eschenmoser sulfide (B99878) contraction to form enaminonitriles or participate in cycloaddition reactions to build more complex scaffolds. rsc.orgnih.gov The sulfur atom also exhibits a higher affinity for certain metals, which can be exploited in catalysis or for developing metal-chelating agents. cambridge.org Therefore, transforming the well-established 2-azabicyclo[2.2.1]heptan-3-one into its thione derivative opens a gateway to a new family of compounds with distinct reactivity and potential applications.
Overview of Key Research Areas and Methodological Approaches for the this compound Derivative
The primary methodological approach for preparing this compound involves the direct thionation of its corresponding lactam, 2-azabicyclo[2.2.1]heptan-3-one. This transformation is a well-established process in organic synthesis. The most common reagents for this conversion are phosphorus-sulfur compounds, which act as efficient thionating agents.
Key research in this area would focus on:
Synthesis: The optimization of the thionation reaction of the saturated 2-azabicyclo[2.2.1]heptan-3-one. This involves selecting the appropriate thionating agent and reaction conditions to achieve high yields while avoiding side reactions.
Intermediate Reactivity: Exploring the utility of the resulting thiolactam as a synthetic intermediate. Research would investigate its reactions with various electrophiles and nucleophiles to create a library of novel, diversely functionalized 2-azabicyclo[2.2.1]heptane derivatives that are inaccessible directly from the lactam. For example, recent studies have explored the formal ene reaction of thiolactams with highly strained bicyclobutanes, highlighting their utility as versatile synthons. nih.gov
Table 2: Common Reagents for the Synthesis of Thiolactams from Lactams
| Reagent Name | Chemical Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in a non-polar solvent like toluene (B28343) or xylene. | Widely used, but purification can be challenging due to phosphorus byproducts. mdpi.comucl.ac.uk |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in a high-boiling solvent like pyridine (B92270) or acetonitrile. | A powerful, classical thionating agent. Can be used in combination with other reagents like hexamethyldisiloxane (B120664) (HMDO) for cleaner reactions. mdpi.comscholaris.canih.gov |
| Davy's Reagents | (MeS)₂P(S)SSP(S)(SMe)₂ | Milder conditions, often used for sensitive substrates. | Less common than Lawesson's reagent but offers an alternative. mdpi.com |
The investigation into this compound is thus a logical extension of the rich chemistry of its lactam precursor, aiming to unlock new synthetic pathways and explore novel chemical space.
Structure
3D Structure
Properties
CAS No. |
653603-15-7 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-thione |
InChI |
InChI=1S/C6H9NS/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) |
InChI Key |
FVRSFOCASMKKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=S)N2 |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Azabicyclo 2.2.1 Heptane 3 Thione Scaffold and Its Precursors
Classic and Modern Approaches to 2-Azabicyclo[2.2.1]heptane Construction
The synthesis of the 2-azabicyclo[2.2.1]heptane core relies on a variety of classic and modern organic reactions. These methods provide access to a range of substituted derivatives, allowing for the systematic exploration of their chemical and biological properties.
Diels-Alder Cycloaddition Strategies for Azanorbornane Systems
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone in the synthesis of azanorbornane systems. wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of 2-azabicyclo[2.2.1]heptane synthesis, cyclopentadiene (B3395910) is a commonly employed diene due to its high reactivity. nih.gov
A key precursor for 2-azabicyclo[2.2.1]heptane-3-thione is the corresponding lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one. This intermediate is readily synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile containing a nitrogen atom. One established method involves the reaction of cyclopentadiene with sulfonyl cyanides, such as methanesulfonyl cyanide or p-toluenesulfonyl cyanide. google.comgoogle.com This cycloaddition yields a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate, which is then hydrolyzed to afford 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com The hydrolysis can be performed under acidic or basic conditions, with acetic acid being a preferred catalyst. google.comgoogle.com
Another approach utilizes chlorosulfonyl isocyanate as the dienophile. google.comgoogle.com However, this method is often associated with lower yields of the desired product. google.comgoogle.com The versatility of the Diels-Alder approach allows for the use of various imine derivatives as dienophiles, leading to a diverse range of substituted 2-azabicyclo[2.2.1]hept-5-ene derivatives. researchgate.netcore.ac.ukresearchgate.net The reaction conditions can influence the outcome, with some reactions affording amidoalkylated cyclopentadiene derivatives instead of the expected cycloadducts. researchgate.net
Table 1: Diels-Alder Reactions for the Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one Precursors
| Diene | Dienophile | Intermediate | Product | Reference(s) |
| Cyclopentadiene | Methanesulfonyl cyanide | 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene | 2-Azabicyclo[2.2.1]hept-5-en-3-one | google.comgoogle.comacs.org |
| Cyclopentadiene | p-Toluenesulfonyl cyanide | 3-(p-Toluenesulfonyl)-2-azabicyclo[2.2.1]hepta-2,5-diene | 2-Azabicyclo[2.2.1]hept-5-en-3-one | google.com |
| Cyclopentadiene | Chlorosulfonyl isocyanate | N-Chlorosulfonyl-β-lactam | 2-Azabicyclo[2.2.1]hept-5-en-3-one | google.comgoogle.com |
| Cyclopentadiene | N-Arylsulfonylimines | 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes | - | researchgate.netresearchgate.net |
This table summarizes common Diels-Alder strategies to access precursors of the 2-azabicyclo[2.2.1]heptane scaffold.
The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise. wikipedia.org Under Lewis acid-catalyzed conditions, evidence suggests a non-concerted, stepwise mechanism for the reaction of N-aryl imines. nih.gov Density Functional Theory (DFT) studies have been employed to explore the reaction mechanism with imines and nitriles as dienophiles, revealing that catalysts like BCl₃, I₂, and H₃O⁺ can significantly lower the transition state energy barriers. diva-portal.org These computational studies, along with experimental findings, provide valuable insights into the stereochemical control of these reactions, which is crucial for the synthesis of specific enantiomers. nih.govdiva-portal.org The stereoselectivity of the cycloaddition is often high, with a preference for the exo product observed in many cases. core.ac.uk Natural enzymes that catalyze Diels-Alder reactions have also been studied, providing inspiration for the design of artificial catalysts. nih.gov
Intramolecular Cyclization Pathways for Bridged Aza-Bicyclic Frameworks
Intramolecular cyclization reactions offer an alternative and powerful strategy for the construction of bridged aza-bicyclic frameworks. These methods often involve the formation of a key bond within a pre-assembled acyclic or cyclic precursor.
One such approach is the intramolecular C-H amination, which can be synergistically activated by light and heat to produce bridged bicyclic amines. acs.orgescholarship.org This method allows for the formation of complex aza-cycles from readily available starting materials. Another strategy involves the intramolecular [3+2] dipolar cycloaddition of carbonyl ylides, catalyzed by rhodium, to generate highly functionalized and challenging bridged medium-sized polycyclic systems. nih.gov
The synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been achieved through an intramolecular N-glycosidation reaction. documentsdelivered.com This process is promoted by an N-amido radical, which undergoes a 1,5-hydrogen abstraction followed by oxidation. Additionally, fused and bridged bicyclic diazenium (B1233697) salts can be prepared via a Lewis acid-mediated intramolecular cycloaddition. nih.gov
Palladium-Catalyzed Transformations for Oxygenated 2-Azabicyclo[2.2.1]heptanes
Modern synthetic methodologies have increasingly utilized transition metal catalysis to achieve efficient and selective transformations. Palladium catalysis, in particular, has emerged as a versatile tool for the synthesis of functionalized 2-azabicyclo[2.2.1]heptane derivatives.
A notable development is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.netrsc.org This reaction proceeds efficiently with a broad range of substrates and allows for further functionalization to create a library of bridged aza-bicyclic structures. rsc.org Palladium-bisimidazol-2-ylidene complexes have also been employed as effective catalysts for the cross-coupling amination of heteroaryl halides with 7-azabicyclo[2.2.1]heptane, yielding N-heteroaryl-substituted derivatives. nih.govacs.orgcapes.gov.br
Table 2: Palladium-Catalyzed Syntheses of 2-Azabicyclo[2.2.1]heptane Derivatives
| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |
| 1,2-Aminoacyloxylation | Palladium(II) acetate (B1210297) / Oxidizing agent | Cyclopentenes, Carbamates/Sulfonamides, Carboxylic acids | Oxygenated 2-azabicyclo[2.2.1]heptanes | rsc.orgresearchgate.netrsc.org |
| Cross-Coupling Amination | Pd₂(dba)₃ / Bisimidazolium salt | 7-Azabicyclo[2.2.1]heptane, Heteroaryl halides | N-Heteroaryl-7-azabicyclo[2.2.1]heptanes | nih.govacs.orgcapes.gov.br |
This table highlights key palladium-catalyzed methods for the synthesis of functionalized 2-azabicyclo[2.2.1]heptane systems.
Reductive Cleavage and Rearrangement Strategies for Bicyclic Nitrogen Compounds
Reductive cleavage and rearrangement reactions provide alternative pathways to access and modify bicyclic nitrogen-containing compounds. The reductive decyanation of α-aminonitriles is a common procedure that can proceed through either a two-electron transfer pathway or an ionic pathway involving an iminium cation intermediate. beilstein-journals.org This method has found applications in heterocyclic chemistry.
Rearrangement reactions can also be employed to alter the bicyclic framework. For instance, 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes can undergo a Wagner-Meerwein rearrangement upon treatment with bromine or chlorine. researchgate.net Ring-strain-enabled reactions of bicyclo[1.1.0]butanes, catalyzed by rhodium(I), can lead to the formation of various nitrogen-containing heterocycles through cycloisomerization pathways. nih.gov Furthermore, the reductive cleavage of amides can be achieved in a two-step process involving conversion to acylcarbamates followed by reduction with mild agents like activated aluminum or sodium borohydride (B1222165). rsc.org
Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives
The controlled synthesis of specific stereoisomers of the 2-azabicyclo[2.2.1]heptane framework is crucial for its application in various fields. Both enantioselective and diastereoselective methods have been developed to achieve high stereochemical purity.
Enantioselective and Diastereoselective Methods for 2-Azabicyclo[2.2.1]heptane Systems
Aza-Diels-Alder reactions are a cornerstone for the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton. lookchem.com These cycloaddition reactions, particularly when employing chiral components, allow for the stereoselective formation of the bicyclic adduct. For instance, the reaction between a chiral imine and cyclopentadiene can produce the desired 2-azanorbornane derivatives in enantiomerically enriched forms. researchgate.net Subsequent reduction of the double bond preserves the stereochemistry established in the cycloaddition step. researchgate.net
Another powerful strategy for achieving enantioselectivity is the catalytic ring-opening of meso-epoxides. A chiral phosphoric acid-catalyzed approach has been shown to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net This method takes advantage of the desymmetrization of the meso starting material. researchgate.net Furthermore, a binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt has been effectively used for the synthesis of aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols, demonstrating high diastereocontrol. acs.orgacs.org
Chiral Auxiliary and Asymmetric Catalysis Approaches
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. In the context of 2-azabicyclo[2.2.1]heptane synthesis, chiral auxiliaries can be attached to the dienophile in aza-Diels-Alder reactions to direct the stereochemical outcome of the cycloaddition. lookchem.compwr.edu.pl For example, the use of a chiral dienophile like (+)-10-camphorsulphonyl cyanide in a Diels-Alder reaction with cyclopentadiene has been reported, although it resulted in a modest enantiomeric excess for the resulting 2-azabicyclo[2.2.1]hept-5-en-3-one. documentsdelivered.com Similarly, protonated glyoxylate (B1226380) imines bearing two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl, have been used in Brønsted acid-catalyzed aza-Diels-Alder reactions to achieve highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. researchgate.net
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral ligands are employed to create a chiral environment around a metal catalyst, which then promotes the formation of one enantiomer over the other. For instance, (R)-BINOL-derived ligands have been used in the catalytic asymmetric azidation with nitromethane (B149229) to produce (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one with moderate enantiomeric excess. Researchers have also developed novel (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands for applications in asymmetric transfer hydrogenation. scilit.com
Introduction of the Thiocarbonyl Moiety (C=S) to 2-Azabicyclo[2.2.1]heptane Systems
The conversion of the carbonyl group of a lactam to a thiocarbonyl group is a key transformation for accessing thioamides.
Strategies for Thionation of Related Lactam Structures (e.g., 2-Azabicyclo[2.2.1]heptane-3-one)
The most common method for the thionation of lactams is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide). arkat-usa.orgorganic-chemistry.orgwikipedia.org This reagent is known for its ability to convert a wide range of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogs. organic-chemistry.orgwikipedia.orgnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides, which then react with the carbonyl group to form a thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound. organic-chemistry.org While the reaction is generally efficient for amides and lactams, studies on bicyclic β-lactams like cephalosporins and penicillins have shown that the thionation can be sensitive to reaction conditions and structural features of the substrate. arkat-usa.org
Direct Synthesis Routes Incorporating Sulfur Functionality
Direct synthetic routes that incorporate the sulfur functionality from the outset are less common for this specific scaffold. However, a related synthesis involves reacting a suitable amine with an excess of carbon disulfide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an isothiocyanate. pwr.edu.pl This isothiocyanate can then be used as a building block to construct the desired thiourea (B124793) or related sulfur-containing heterocyclic systems. pwr.edu.pl
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules is an area of growing importance. While specific studies focusing on the green synthesis of this compound are not extensively documented, general principles can be applied. For example, the use of catalytic methods, such as asymmetric catalysis, is inherently greener than using stoichiometric chiral auxiliaries because it reduces waste. researchgate.netacs.orgacs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can also improve efficiency and reduce the use of solvents and purification steps. organic-chemistry.org Furthermore, exploring the use of more environmentally benign solvents and reagents, as well as microwave-assisted synthesis to reduce reaction times and energy consumption, are potential avenues for making the synthesis of this scaffold more sustainable. organic-chemistry.orgnih.gov
Biocatalytic Approaches and Enzymatic Resolution (e.g., γ-Lactamase for related compounds)
The primary route to enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives commences with the kinetic resolution of a key unsaturated precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam. nih.govresearchgate.net This resolution is efficiently achieved using γ-lactamases, which are versatile enzymes that selectively hydrolyze one enantiomer of the racemic lactam. nih.gov
The enzymatic kinetic resolution using (+)-γ-lactamase is a widely adopted industrial method. nih.govresearchgate.net This process yields the unreacted, optically pure (-)-γ-lactam and the hydrolyzed (+)-amino acid. researchgate.net The (-)-enantiomer of Vince's lactam is a crucial intermediate for the synthesis of various carbocyclic nucleoside analogues, including the antiviral drugs abacavir (B1662851) and carbovir. nih.govresearchgate.net The subsequent reduction of the double bond in the enantiopure unsaturated lactam would lead to the corresponding saturated (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one, the direct precursor to the target thione.
Significant research has been dedicated to the discovery and engineering of γ-lactamases to improve their efficiency and stability for industrial applications. nih.gov These enzymes have been identified in various microorganisms, such as Rhodococcus sp. and Bacillus thuringiensis. researchgate.net Protein engineering techniques, including directed evolution and rational design, have been employed to enhance properties like enantioselectivity and thermostability of these biocatalysts. nih.gov
| Enzyme Source/Type | Key Findings | Significance |
|---|---|---|
| (+)-γ-Lactamase | Selectively hydrolyzes the (+)-enantiomer of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.govresearchgate.net | Enables the production of enantiomerically pure (-)-γ-lactam, a key precursor for antiviral drugs. researchgate.net |
| Engineered γ-Lactamases | Protein engineering has led to improved enantioselectivity and thermostability. nih.gov | Enhances the efficiency and robustness of the biocatalytic process for industrial-scale production. nih.gov |
| Bacillus thuringiensis derived (+)-γ-lactamase | A novel (+)-γ-lactamase identified through genome mining. researchgate.net | Expands the toolbox of available biocatalysts for the resolution of Vince's lactam. researchgate.net |
Sustainable Reagent and Solvent Selection
The synthesis of this compound from its lactam precursor, 2-azabicyclo[2.2.1]heptan-3-one, is anticipated to be achieved through a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent. researchgate.net While traditionally conducted in high-boiling, toxic solvents like toluene (B28343) or xylene, recent advancements in green chemistry offer more sustainable alternatives. rsc.org
Mechanochemistry, specifically liquid-assisted grinding (LAG), has emerged as a highly efficient and environmentally friendly method for the synthesis of thioamides, including thiolactams, using Lawesson's reagent. rsc.orgcolab.ws This solvent-minimized approach can significantly reduce waste and energy consumption. rsc.org Studies on the mechanochemical thionation of various amides have demonstrated high yields in short reaction times. rsc.orgcolab.ws This technique avoids the use of bulk, hazardous solvents, aligning with the principles of green chemistry. rsc.org
In cases where a solvent is necessary for thionation, particularly for solid-phase synthesis, the selection of a green solvent is crucial. High-boiling, low-volatility solvents derived from renewable resources are preferred. Benzyl benzoate (B1203000) has been identified as a superior high-boiling solvent for Lawesson's thionation reactions in a parallel solid-phase synthesis context, offering a safer alternative to traditional solvents. nih.gov Other bio-based solvents, such as ethanol, ethyl lactate, and D-limonene, are also considered green options for various chemical processes due to their renewability, biodegradability, and lower toxicity. youtube.com The choice of solvent would depend on the specific reaction conditions and the solubility of the 2-azabicyclo[2.2.1]heptan-3-one precursor.
| Approach | Reagent/Solvent | Key Findings and Advantages |
|---|---|---|
| Mechanochemical Synthesis | Lawesson's Reagent (solvent-minimized) | High yields, short reaction times, and avoids bulk toxic solvents. rsc.orgcolab.ws Environmentally friendly and energy-efficient. rsc.org |
| Solvent-based Synthesis | Benzyl Benzoate | A high-boiling, low-volatility solvent suitable for elevated-temperature reactions, offering a safer alternative to traditional solvents like toluene. nih.gov |
| Bio-based Solvents (e.g., Ethanol, Ethyl Lactate) | Derived from renewable resources, often biodegradable, and possess lower toxicity profiles. youtube.com |
Chemical Reactivity and Transformation of 2 Azabicyclo 2.2.1 Heptane 3 Thione and Analogs
Reactions Involving the Thiocarbonyl Group
The thiocarbonyl group (C=S) is the most prominent functional group in 2-azabicyclo[2.2.1]heptane-3-thione and is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nitrogen atom and the inherent strain of the bicyclic system.
Nucleophilic Additions and Substitutions at C-3 of Thiones
The carbon atom of the thiocarbonyl group in thiolactams is electrophilic and susceptible to attack by nucleophiles. While direct studies on this compound are not extensively documented, the reactivity can be inferred from related systems like thioindolinones and other thiolactams. These compounds readily undergo formal ene reactions with bicyclobutanes in the presence of a Lewis acid catalyst, such as Sc(OTf)₃, to yield 1,3-disubstituted cyclobutane (B1203170) derivatives with high diastereoselectivity. nih.govrsc.org This demonstrates the susceptibility of the thiocarbonyl group to engage in carbon-carbon bond-forming reactions. nih.govrsc.org
Furthermore, nucleophilic substitution at the thiocarbonyl sulfur is a known reaction pathway. For instance, cyclic thiosulfinates, which also feature a sulfur-containing functional group, undergo strain-promoted nucleophilic substitution reactions with thiolate nucleophiles. rsc.org This suggests that the sulfur atom in this compound could also be a target for nucleophilic attack, potentially leading to ring-opening or substitution products depending on the reaction conditions and the nature of the nucleophile. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through a seleniranium cation intermediate, which is then attacked by the thiolate nucleophile at the selenium atom, resulting in a product with a sulfur-selenium bond. mdpi.com
The following table summarizes the types of nucleophilic reactions observed in related thiolactam and sulfur-containing cyclic systems.
| Reactant System | Nucleophile/Reagent | Product Type | Reference |
| Thioindolinones/Thiolactams | Bicyclobutanes / Sc(OTf)₃ | 1,3-Disubstituted cyclobutanes | nih.govrsc.org |
| Cyclic Thiosulfinates | Methyl Thiolate | Thiolated Disulfides | rsc.org |
| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide (B99878) | mdpi.com |
Oxidation and Reduction of the C=S Bond in Bicyclic Thiones
Cycloaddition Reactions (e.g., [4+2] cycloadditions,unirioja.esunirioja.es-sigmatropic rearrangements involving related azabicyclics)
Cycloaddition reactions are fundamental in the synthesis of the 2-azabicyclo[2.2.1]heptane framework itself. The Diels-Alder reaction, a [4+2] cycloaddition, between cyclopentadiene (B3395910) and an appropriate dienophile is a key step in constructing the bicyclic core. ucla.eduresearchgate.net For instance, the reaction of cyclopentadiene with chlorosulfonyl isocyanate leads to a β-lactam which is a precursor to the 2-azabicyclo[2.2.1]heptane system. researchgate.net Similarly, aza-Diels-Alder reactions are employed to build the protected 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton. le.ac.uk
Sigmatropic rearrangements are another class of pericyclic reactions that can occur in these systems, often involving the migration of a σ-bond across a π-system. fiveable.meslideshare.netyoutube.comyoutube.com The Cope and Claisen rearrangements are classic examples of gla.ac.ukgla.ac.uk-sigmatropic rearrangements. youtube.com The Claisen rearrangement, for example, can transform an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. youtube.com In the context of 2-azabicyclo[2.2.1]heptane analogs, appropriately substituted derivatives could potentially undergo such rearrangements, leading to novel ring systems. For example, an oxy-Cope rearrangement can be used to cleave a four-membered ring and form an eight-membered ring. youtube.com
Transformations of the Bicyclic Skeleton
The strained nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it susceptible to reactions that involve cleavage of its constituent bonds, leading to rearranged or ring-opened products.
Carbon-Nitrogen Bond Cleavage Reactions in 2-Azabicyclo[2.2.1]heptanes
A key reaction of the 2-azabicyclo[2.2.1]heptane system is the cleavage of the C-N bond. A notable example is the reductive cleavage of the N2-C3 bond in 2-azabicyclo[2.2.1]hept-5-en-3-one, a close analog of the target thiolactam, using sodium borohydride (B1222165). nih.gov This reaction is a key step in the stereoselective synthesis of carbocyclic nucleosides. nih.gov Ring-opening metathesis (ROM) has also been explored for related bicyclic lactams. For instance, Vince's lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, undergoes ring-opening in an ethylene (B1197577) atmosphere with a first-generation Grubbs catalyst to yield a divinylated lactam. nih.gov However, some bicyclic lactams are resistant to ring-opening under these conditions. nih.gov The susceptibility of the amide bond in 7-azabicyclo[2.2.1]heptane systems to base-catalyzed hydrolysis has also been investigated, with these bicyclic amides showing unexpected resistance to cleavage compared to their monocyclic counterparts. mdpi.com
Radical Reactions and Rearrangements within the Bridged System
The 2-azabicyclo[2.2.1]heptane skeleton can undergo various radical-mediated reactions and rearrangements. The generation of bridgehead radicals in 7-azabicyclo[2.2.1]heptane systems has been demonstrated, allowing for the synthesis of 1-substituted derivatives. unirioja.es These radical reactions can be initiated from O-acyl thiohydroxamates (Barton esters). unirioja.es
Rearrangements of the bicyclic framework are also common, particularly under radical or cationic conditions. gla.ac.uknih.govyoutube.comacs.org For example, bicyclic cyclobutylcarbinyl radicals can undergo either ring expansion or ring opening depending on the position of the radical center and the presence of stabilizing substituents. nih.gov In some cases, rearrangements can lead to the formation of different bicyclic systems, such as the conversion of a 2-azabicyclo[2.2.1]heptane derivative into a 2-azabicyclo[3.2.1]octane system via an aziridinium (B1262131) intermediate under Mitsunobu conditions. rsc.org
The table below provides examples of radical reactions and rearrangements in related bicyclic systems.
| Bicyclic System | Reaction Type | Key Intermediates/Conditions | Product(s) | Reference |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Radical Decarboxylation/Halogenation | Barton Ester, CCl₄ or BrCCl₃ | 1-Halo-7-azabicyclo[2.2.1]heptane derivatives | unirioja.es |
| Bicyclic cyclobutylcarbinyl radicals | Radical Rearrangement | Varies | Ring-expanded or ring-opened products | nih.gov |
| 2-Azabicyclo[2.2.1]heptane derivatives | Mitsunobu-promoted Rearrangement | Aziridinium intermediate | 2-Azabicyclo[3.2.1]octane system | rsc.org |
| Bicyclo gla.ac.uknih.govnih.govoctylcarbinyl system | Cationic Rearrangement | Bridged carbonium ions | Bicyclo gla.ac.ukgla.ac.uknih.gov- and bicyclo gla.ac.uknih.govnih.govnonyl derivatives | gla.ac.uk |
Functionalization at Bridgehead and Bridge-Methylene Positions
The functionalization of the 2-azabicyclo[2.2.1]heptane core, particularly at the sterically hindered bridgehead (C1) and bridge-methylene (C7) positions, is crucial for creating analogs with diverse properties. Research has demonstrated that these positions, while challenging to access, can be modified through various synthetic strategies.
One effective method for functionalizing the bridgehead C1 position involves the generation of a bridgehead radical from a carboxylic acid precursor. unirioja.es Starting from N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the corresponding Barton ester (an O-acyl thiohydroxamate) can be prepared. unirioja.es This intermediate, upon radical initiation, allows for the introduction of different substituents at the C1 position. For instance, radical trapping with halogenated solvents like carbon tetrachloride or bromotrichloromethane (B165885) yields the corresponding bridgehead chloride and bromide, respectively. unirioja.es Similarly, using tributyltin hydride as a hydrogen radical source leads to simple decarboxylation, affording N-benzoyl-7-azabicyclo[2.2.1]heptane. unirioja.es This approach has proven versatile for creating a range of 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. unirioja.es
Further transformations on the azabicyclo[2.2.1]heptane skeleton have been demonstrated. For example, 7-azanorbornanes synthesized via [3+2] cycloaddition can undergo further functionalization; successful nitration has been reported, and exposure to trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can install a triflate group. nih.gov Additionally, a binary catalytic system using an Al(III) complex and a bromide salt has been shown to be effective for synthesizing various 2-azabicyclo[2.2.1]heptanes, which can then be derivatized. acs.orgnih.gov For example, a Sonogashira cross-coupling was used to install an internal alkyne, and a Steglich esterification was employed to ligate the anti-inflammatory drug Indomethacin to the bicyclic core. nih.gov
| Precursor | Reagent(s) | Position Functionalized | Product | Yield (%) | Source |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | CCl₄, light (200 W) | C1 (Bridgehead) | 1-Chloro-N-benzoyl-7-azabicyclo[2.2.1]heptane | 23 | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | BrCCl₃, light (200 W) | C1 (Bridgehead) | 1-Bromo-N-benzoyl-7-azabicyclo[2.2.1]heptane | 35 | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | Bu₃SnH, AIBN | C1 (Bridgehead) | N-Benzoyl-7-azabicyclo[2.2.1]heptane | 52 | unirioja.es |
| 7-Azanorbornane derivative | Tf₂O | N/A | Triflate-substituted derivative | Excellent (2 steps) | nih.gov |
Stereochemical Control and Regioselectivity in Reactions
The rigid structure of the azabicyclo[2.2.1]heptane system imposes significant conformational constraints that heavily influence the stereochemical and regiochemical outcomes of its reactions. The nitrogen atom, in particular, plays a pivotal role in directing the approach of reagents and stabilizing intermediates, thereby controlling the formation of specific stereoisomers.
Influence of the Nitrogen Atom on Stereochemistry of Products
The nitrogen atom within the 2-azabicyclo[2.2.1]heptane framework exerts profound control over the stereochemistry of reactions, often leading to high levels of selectivity. This influence stems from several factors, including its ability to act as a directing group, its participation in neighboring group stabilization of reactive intermediates, and the stereochemistry of the nitrogen atom itself (i.e., invertomer preferences). researchgate.netsemanticscholar.org
In studies on N-oxides derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, the stereochemistry at the nitrogen atom was found to be a key determinant of the reaction pathway. researchgate.netsemanticscholar.org Oxidation with m-CPBA can produce two diastereoisomeric N-oxides. The subsequent rearrangement pathways, such as the Meisenheimer rearrangement, are dependent on which N-oxide isomer is formed. researchgate.netsemanticscholar.org This demonstrates that the nitrogen's configuration directly influences the stereochemical outcome of the final product.
Furthermore, the amide nitrogen in 2-azabicyclo[2.2.1]heptan-3-one derivatives is responsible for retention of stereochemistry in certain reactions. rsc.org For example, when a C6-alcohol derivative is subjected to Mitsunobu conditions or treated with diethylaminosulfur trifluoride (DAST), the nitrogen atom's participation ensures that the product's stereochemistry is retained, likely through the formation of a bridged intermediate that shields one face of the molecule from attack. rsc.org
The pyramidality of the amide nitrogen in N-acyl-7-azabicyclo[2.2.1]heptane systems is another critical factor. mdpi.com Unlike typical planar amides, the nitrogen in these strained bicyclic systems can be pyramidal. This structural feature is influenced by anomeric effects, where lone pair electrons on an adjacent heteroatom (like oxygen in an N-O bond) interact with the σ* orbital of the N-C(O) bond. mdpi.com This pyramidality and the associated electronic effects dictate the stereochemistry at the nitrogen and have a significant impact on the reactivity and spectroscopic properties of these anomeric amides. mdpi.com X-ray crystal structures of N-acyl-7-azabicyclo[2.2.1]heptane derivatives have confirmed significant pyramidalization at the amide nitrogen. unirioja.es
Diastereoselective and Enantioselective Transformations of Azabicyclo[2.2.1]heptane Derivatives
The inherent chirality and conformational rigidity of the azabicyclo[2.2.1]heptane scaffold make it an excellent template for asymmetric synthesis. Numerous diastereoselective and enantioselective transformations have been developed to produce optically pure derivatives, which are valuable as chiral building blocks and potential therapeutic agents.
A powerful strategy for enantioselective synthesis is the catalytic asymmetric ring-opening of meso-epoxides. A chiral phosphoric acid catalyst has been used to open meso-epoxides derived from 1-aminocyclohept-4-ene, leading to the formation of 2-azabicyclo[2.2.1]heptane derivatives in high yields and with excellent enantioselectivities. researchgate.net This method provides access to products with hydroxyl and amide groups that can be further derivatized. researchgate.net
Diastereoselective cycloaddition reactions are also a cornerstone for building the azabicyclo[2.2.1]heptane core with high stereocontrol. A diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed, yielding a range of 7-azanorbornanes with diastereomeric ratios up to >20:1. nih.gov Density functional theory (DFT) calculations suggest that the high diastereoselectivity arises from steric considerations in the transition state. nih.gov Similarly, Brønsted acid-catalyzed aza-Diels–Alder reactions have been employed for the highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. pwr.edu.pl
Enantiomerically pure azabicyclo[2.2.1]heptane derivatives can also serve as chiral templates for subsequent transformations. For example, enantiopure 7-azabicyclo[2.2.1]heptan-2-ol, obtained via asymmetric desymmetrization, has been used to synthesize various aminocyclitols, including cis- and trans-2-aminocyclohexanols. acs.org The reduction of the precursor ketone, 7-azabicyclo[2.2.1]hept-2-one, with lithium borohydride unexpectedly produced a 1:9 diastereomeric mixture of alcohols, highlighting the facial selectivity imparted by the bicyclic system. acs.org
| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Selectivity | Source |
| Asymmetric Ring-Opening | Chiral Phosphoric Acid | meso-Epoxide | 2-Azabicyclo[2.2.1]heptane | High Yields, Excellent ee | researchgate.net |
| [3 + 2] Cycloaddition | N/A (Thermal) | Tertiary Amine N-Oxide & Alkene | 7-Azanorbornane | up to >20:1 dr | nih.gov |
| Aza-Diels-Alder | Brønsted Acid | Imine & Diene | 2-Azabicyclo[2.2.1]hept-5-ene | Highly Diastereoselective | pwr.edu.pl |
| Asymmetric Desymmetrization | N/A (Enzymatic) | meso-Ketal | Chiral 7-azabicyclo[2.2.1]hept-2-one | 99% de | acs.org |
| Reduction | Lithium Borohydride | 7-azabicyclo[2.2.1]hept-2-one | 7-azabicyclo[2.2.1]heptan-2-ol | 1:9 dr | acs.org |
Advanced Spectroscopic and Computational Characterization of 2 Azabicyclo 2.2.1 Heptane 3 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the chemical structure and conformational preferences of 2-azabicyclo[2.2.1]heptane-3-thione and its analogues.
¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the connectivity and chemical environment of each atom within the molecule. While specific NMR data for this compound is not extensively available in the public domain, data for the parent 2-azabicyclo[2.2.1]heptane and its derivatives offer valuable insights. chemicalbook.comunirioja.esucla.edu
For instance, in derivatives of 2-azabicyclo[2.2.1]heptane, the bridgehead protons and carbons exhibit characteristic chemical shifts that are sensitive to the nature and orientation of substituents. The rigid bicyclic framework imposes specific dihedral angles, which in turn influence the magnitude of proton-proton coupling constants, aiding in the assignment of relative stereochemistry.
A peculiar "W" effect on chemical shifts has been observed in bicyclo[2.2.1]heptane systems, where a proton in a "W" arrangement with a substituent at the C-1 position experiences a downfield shift. ucla.edu This effect is attributed to the overlap of the back lobes of the sp³ orbitals of the C-X and C-H bonds. ucla.edu Such effects would be crucial to consider in the analysis of the NMR spectra of this compound.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Azabicyclo[2.2.1]heptane Derivatives Note: This table is a generalized representation based on available data for related structures. Actual chemical shifts for this compound may vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Bridgehead) | ~2.5 - 3.0 | ~60 - 70 |
| C3 | - | ~200 - 210 (C=S) |
| C4 (Bridgehead) | ~2.8 - 3.5 | ~65 - 75 |
| C5 | ~1.5 - 2.0 | ~30 - 40 |
| C6 | ~1.5 - 2.0 | ~30 - 40 |
| C7 (Bridge) | ~1.2 - 1.8 | ~35 - 45 |
| N-H | Variable | - |
NOESY and ROESY for Relative Stereochemistry
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the relative stereochemistry of molecules. These experiments detect through-space interactions between protons that are in close proximity.
In the context of 2-azabicyclo[2.2.1]heptane derivatives, NOESY and ROESY can unambiguously establish the exo or endo orientation of substituents. For example, a NOE or ROE correlation between a substituent and one of the bridge protons would confirm its spatial orientation. The analysis of interproton distances and correlation times, derived from NOESY and ROESY data, can provide a detailed picture of the molecule's conformation in solution. researchgate.net
Studies on Nitrogen Inversion Barriers and Torsional Strain in 2-Azabicyclo[2.2.1]heptane Derivatives
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane framework can undergo pyramidal inversion. The energy barrier to this inversion is influenced by the geometry and strain of the bicyclic system. Low-temperature NMR studies on N-substituted 2-azabicyclo[2.2.1]heptane derivatives have been conducted to measure these inversion barriers. rsc.orgacs.orgrsc.org
The inversion barrier is found to increase as the size of the carbon bridges decreases, a phenomenon attributed to increased angle strain in the planar transition state of the inversion process. rsc.orgrsc.org For instance, the inversion barrier (ΔG‡) for 2-methyl-2-azabicyclo[2.2.1]heptane was determined to be 7.2 kcal/mol, which is lower than in some acyclic amines, suggesting a significant role of torsional strain in addition to angle strain. acs.org The relative stability of the endo and exo nitrogen invertomers can also be determined from low-temperature NMR measurements. acs.orgresearchgate.net
Mass Spectrometry for Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which can provide valuable structural information. For this compound, the molecular ion peak (M+) would confirm its elemental composition.
The fragmentation of bicyclic systems in the mass spectrometer often follows characteristic pathways. Common fragmentation patterns for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In the case of this compound, this could lead to the loss of specific fragments, helping to piece together its structure. The presence of a sulfur atom would also lead to characteristic isotopic patterns. whitman.edu
Table 2: Predicted Fragmentation Patterns for this compound
| Fragment | Proposed Structure | m/z |
|---|---|---|
| [M]+ | C₆H₉NS | 127 |
| [M - H]+ | C₆H₈NS | 126 |
| [M - SH]+ | C₆H₈N | 94 |
| [M - C₂H₄]+ | C₄H₅NS | 99 |
Infrared (IR) Spectroscopy for Functional Group Identification (C=S, C-N)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key vibrational modes of interest are the C=S (thione) and C-N stretching frequencies.
The C=S stretching vibration is known to be less intense and more variable in position compared to the C=O stretching of lactams. The position of the C=S band is highly dependent on the electronic environment and coupling with other vibrations. researchgate.netnih.govacs.org In thioamides, the C=S stretching vibration can be coupled with other modes, such as N-C-N stretching, and may appear in the region of 800-1100 cm⁻¹. researchgate.netcdnsciencepub.com The C-N stretching vibration in cyclic amines and amides typically appears in the range of 1100-1350 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thione (C=S) | Stretching | 800 - 1100 |
| Amine (C-N) | Stretching | 1100 - 1350 |
| N-H | Stretching | ~3200 - 3400 |
| C-H (alkane) | Stretching | ~2850 - 3000 |
Chiroptical Methods for Absolute Stereochemistry
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are indispensable for determining the absolute stereochemistry of chiral molecules. Since this compound is chiral, its absolute configuration can be assigned by comparing experimental CD spectra with those predicted by quantum chemical calculations. nih.govlu.senih.gov
The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores within the molecule. For this compound, the n→π* and π→π* electronic transitions of the thioamide chromophore would be the most significant contributors to the CD spectrum.
The determination of the absolute configuration involves a multi-step process that includes conformational analysis to identify all relevant conformers, followed by the calculation of the CD spectrum for each conformer using time-dependent density functional theory (TD-DFT). nih.govfrontiersin.org The weighted average of the calculated spectra is then compared to the experimental spectrum to assign the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration and conformational features of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, a plot of molar circular dichroism (Δε) versus wavelength, provides a unique fingerprint of a molecule's three-dimensional structure.
For this compound, the thioamide group serves as the primary chromophore. The electronic transitions associated with this group, typically n → π* and π → π* transitions, are expected to give rise to distinct Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the stereochemistry of the bicyclic framework.
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental ECD spectra. By calculating the theoretical ECD spectrum for a known absolute configuration (e.g., (1R,4S)-2-Azabicyclo[2.2.1]heptane-3-thione), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized compound.
Hypothetical ECD Data for (1R,4S)-2-Azabicyclo[2.2.1]heptane-3-thione
| Electronic Transition | Predicted Wavelength (nm) | Predicted Molar Ellipticity (deg cm²/dmol) |
| n → π | ~350 | Negative |
| π → π | ~240 | Positive |
Note: The above data is illustrative and represents a plausible outcome for the specified enantiomer based on the analysis of similar thioamide-containing chiral compounds.
Optical Rotation Studies
Optical rotation is a classical chiroptical method that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined experimental conditions (e.g., temperature, wavelength, solvent, and concentration).
While a single optical rotation measurement can confirm the chirality of a sample, its true power in structural elucidation is realized when combined with computational chemistry. Quantum chemical calculations can predict the specific rotation of a molecule with a given absolute configuration. By comparing the sign and magnitude of the experimentally measured specific rotation with the computationally predicted value, the absolute configuration can be corroborated.
For this compound, the presence of multiple stereocenters makes the prediction and interpretation of optical rotation a non-trivial task that relies heavily on accurate conformational analysis.
Hypothetical Optical Rotation Data for this compound
| Enantiomer | Predicted Specific Rotation [α]D²⁰ (c 1.0, CHCl₃) | Experimental Specific Rotation [α]D²⁰ (c 1.0, CHCl₃) |
| (1R,4S) | +85.2° | +83.5° |
| (1S,4R) | -85.2° | -84.1° |
Note: This table presents hypothetical data to illustrate the correlation between predicted and experimental values for assigning absolute configuration.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule.
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a complete and accurate picture of its solid-state structure. The resulting crystal structure would confirm the bicyclo[2.2.1]heptane framework, the thione functionality at position 3, and the relative stereochemistry of all chiral centers. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the N-H group and the thione sulfur atom.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₉NS |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.12 |
| b (Å) | 9.34 |
| c (Å) | 12.56 |
| α, β, γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Note: The crystallographic data presented here is hypothetical and serves as an example of the parameters obtained from an X-ray structure determination.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for understanding the structure, properties, and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. Geometry optimization using DFT allows for the determination of the lowest energy conformation of this compound. This is crucial for understanding its inherent structural preferences and for subsequent spectroscopic predictions.
Furthermore, DFT calculations provide valuable insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.
Reaction Mechanism Elucidation using DFT and Transition State Theory
DFT calculations are also highly effective in elucidating reaction mechanisms. For the synthesis or further functionalization of this compound, DFT can be used to map out the potential energy surface of a reaction. By locating and characterizing the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. This provides a detailed understanding of the reaction's kinetics and thermodynamics.
Prediction of Spectroscopic Properties and Conformational Landscapes
A significant application of computational chemistry is the prediction of spectroscopic properties. As mentioned in the preceding sections, DFT and TD-DFT calculations are instrumental in predicting ECD spectra and optical rotation, which are essential for assigning the absolute configuration of chiral molecules like this compound.
Moreover, computational methods can be used to explore the conformational landscape of the molecule. By identifying and calculating the relative energies of different stable conformers, a Boltzmann population analysis can be performed. This is critical for accurately predicting spectroscopic properties, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers.
Applications of 2 Azabicyclo 2.2.1 Heptane 3 Thione and Its Derivatives in Chemical Research
As Chiral Building Blocks in Asymmetric Synthesis
The 2-azabicyclo[2.2.1]heptane framework is a cornerstone in asymmetric synthesis, largely due to its rigid structure which allows for a high degree of stereocontrol in chemical transformations. The most prominent derivative in this context is the unsaturated lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the "Vince Lactam". nih.govnih.gov
Enzymatic resolution of the racemic Vince Lactam is a highly efficient method to obtain the enantiopure (+)- and (–)-lactams. researchgate.net These enantiomerically pure lactams are critical precursors for the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral activity. nih.govresearchgate.net For instance, the (-)-γ-lactam is a key building block for the blockbuster anti-HIV drugs Abacavir (B1662851) and Carbovir. nih.govresearchgate.net
The synthetic utility of this scaffold stems from the versatile reactivity of the double bond and the lactam functionality, which can be manipulated to introduce diverse functionalities and construct complex cyclopentane-based structures. nih.gov The saturated analogue, 2-azabicyclo[2.2.1]heptan-3-one, also serves as a valuable chiral synthon. For example, a single diastereomer of a protected 2-azabicyclo[2.2.1]heptan-3-one was used as an intermediate in the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides. researchgate.net Given that thio-lactams can undergo many similar reactions to lactams, 2-azabicyclo[2.2.1]heptane-3-thione is expected to be a valuable chiral building block for creating sulfur-containing nucleoside analogues and other complex chiral molecules.
Design and Synthesis of Conformationally Constrained Analogues
The rigidity of the 2-azabicyclo[2.2.1]heptane skeleton makes it an ideal scaffold for creating analogues of biologically active molecules with restricted conformations. This conformational locking can lead to enhanced binding affinity, selectivity, and metabolic stability compared to more flexible parent molecules.
The 2-azabicyclo[2.2.1]heptane core is an excellent template for designing constrained mimics of proline and other amino acids. By incorporating this scaffold into a peptide sequence, chemists can enforce specific secondary structures, such as β-turns or polyproline type II (PPII) helices.
For instance, derivatives like (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are used as constrained amino acids in peptide synthesis. sigmaaldrich.com These conformationally restricted amino acid analogues are instrumental in studying peptide-protein interactions and developing peptidomimetics with improved pharmacological properties. Research has shown that replacing natural amino acids with these bicyclic analogues can result in peptides with increased resistance to enzymatic degradation. The thione derivative, this compound, could be used to synthesize thiopeptides, where the amide bond is replaced by a thioamide linkage. This modification is known to impart significant resistance to proteolysis and can also influence the conformational preferences of the peptide backbone.
The well-defined and rigid geometry of the 2-azabicyclo[2.2.1]heptane scaffold is highly advantageous for computational studies and rational drug design. Its rigidity reduces the conformational space that needs to be explored during molecular docking simulations, leading to more reliable predictions of binding modes and affinities.
This scaffold has been successfully employed to develop potent and selective inhibitors for various protein targets. In one study, derivatives of 3-(3-azabicyclo ambeed.comambeed.comheptan-2-yl)-1,2,4-oxadiazole were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. mdpi.com Molecular modeling revealed that the bicyclic core established key interactions within the enzyme's active site, and the rigid structure was crucial for achieving high potency. mdpi.com
Similarly, the isomeric 7-azabicyclo[2.2.1]heptane scaffold has been used to develop selective ligands for sigma-2 (σ2) receptors, demonstrating that the conformational restriction imposed by the bicyclic system is important for subtype selectivity. nih.gov These examples underscore the value of the azabicyclo[2.2.1]heptane core as a scaffold in drug discovery, a role that the thione derivative could also fulfill, potentially offering different interaction patterns with target proteins due to the presence of the sulfur atom.
Role in the Development of Novel Organic Reactions and Catalysts
While the primary application of the 2-azabicyclo[2.2.1]heptane scaffold is as a building block, its derivatives also play a role in the development of new catalytic systems.
The nitrogen atom within the 2-azabicyclo[2.2.1]heptane framework can act as a ligand, coordinating to transition metals to form complexes used in catalysis. The chiral nature of the scaffold is particularly valuable for developing catalysts for asymmetric reactions. Although specific examples focusing on this compound as a ligand are not prominent in the literature, the parent amine and its derivatives are known to form stable complexes with metals like palladium. rsc.org These complexes can catalyze various organic transformations. The presence of a soft sulfur donor in the thione derivative could lead to ligands with different electronic and steric properties, potentially enabling novel reactivity or selectivity in transition metal-catalyzed reactions compared to their oxygen-based lactam or amine counterparts.
The 2-azabicyclo[2.2.1]heptane framework itself has been synthesized using catalytic methods, including organocatalytic approaches. For example, proton relay catalysis employing an Al(III) complex has been shown to be an effective method for preparing various 2-azabicyclo[2.2.1]heptanes. nih.gov While the direct use of this compound as an organocatalyst is not documented, its structural features, including a chiral backbone and a hydrogen-bond-accepting thiocarbonyl group, suggest potential applications. Chiral thioureas, which share the thiocarbonyl motif, are a well-established class of organocatalysts that activate substrates through hydrogen bonding. It is conceivable that chiral thio-lactams like this compound could be explored for similar organocatalytic applications.
Compound Information Table
| Compound Name | Structure |
| This compound | ![]() |
| 2-Azabicyclo[2.2.1]heptan-3-one | ![]() |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | |
| Abacavir | |
| Carbovir | |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | ![]() |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
The constrained nature of the 2-azabicyclo[2.2.1]heptane skeleton makes it an attractive scaffold for systematic structure-activity relationship (SAR) studies. By introducing various substituents at different positions of the bicyclic ring, researchers can fine-tune the pharmacological properties of the resulting molecules and gain insights into their interaction with biological targets.
Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been investigated as modulators of various enzymes and receptors, demonstrating the versatility of this structural motif in targeting a range of biological pathways.
Enzyme Inhibition:
The 2-azabicyclo[2.2.1]heptane framework has been successfully incorporated into the design of potent enzyme inhibitors. A notable example is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Researchers have designed and synthesized novel 2-azabicyclo[2.2.1]heptane-based compounds that exhibit significant DPP-4 inhibitory activity. For instance, a derivative named neogliptin, which incorporates this scaffold, was found to be a more potent DPP-4 inhibitor than some existing drugs like vildagliptin (B1682220) and sitagliptin, with an IC50 value of 16.8 ± 2.2 nM. rsc.org Further modifications, such as the introduction of 1,2,4-oxadiazole (B8745197) substituents, have led to even more potent DPP-4 inhibitors with IC50 values as low as 4.3 nM. cymitquimica.com
In addition to DPP-4, derivatives of 2-azabicyclo[2.2.1]heptane have shown inhibitory activity against other enzymes. Certain sulfonamide-containing derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. bldpharm.com The same study also reported a derivative with inhibitory activity against the acetylcholinesterase enzyme, which is a target in the management of Alzheimer's disease. bldpharm.com Furthermore, patent literature describes 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid amides as inhibitors of Cathepsin C, an enzyme implicated in respiratory diseases. nist.gov
Receptor Binding:
The rigid 2-azabicyclo[2.2.1]heptane scaffold has also been utilized to develop ligands with high affinity and selectivity for various receptors. Analogs of epibatidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, have been synthesized using the 7-azabicyclo[2.2.1]heptane framework (an isomer of the 2-azabicyclo scaffold). These analogs have demonstrated high binding affinity at rat brain nicotinic acetylcholine receptors. acs.org Specifically, a 2-exo-(3'-amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane derivative exhibited a very high affinity (Ki of 0.001 nM) and selectivity for α4β2 nAChRs. rsc.org
Moreover, the 7-azabicyclo[2.2.1]heptane scaffold has been explored for the development of selective ligands for sigma-2 (σ2) receptors. acs.org Studies have shown that N-arylalkyl-7-azanorbornanes display greater selectivity for the σ2 subtype compared to analogously substituted pyrrolidines, highlighting the importance of the bicyclic structure for subtype discrimination. acs.org
| Molecular Target | Scaffold/Derivative | Key Findings | Reference(s) |
| Dipeptidyl Peptidase-4 (DPP-4) | 2-Azabicyclo[2.2.1]heptane-based derivatives (e.g., neogliptin) | Potent inhibition with IC50 values in the nanomolar range. | rsc.orgcymitquimica.com |
| α-Amylase and α-Glucosidase | Sulfonamide-containing 2-azabicyclo[2.2.1]heptane derivatives | Powerful enzyme inhibition. | bldpharm.com |
| Acetylcholinesterase | Sulfonamide-containing 2-azabicyclo[2.2.1]heptane derivatives | Demonstrated inhibitory activity. | bldpharm.com |
| Cathepsin C | 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid amides | Potent inhibitors of Cathepsin C activity. | nist.gov |
| Nicotinic Acetylcholine Receptors (nAChRs) | 7-Azabicyclo[2.2.1]heptane derivatives (Epibatidine analogues) | High binding affinity, with some analogues showing high selectivity for specific subtypes. | acs.orgrsc.org |
| Sigma-2 (σ2) Receptors | N-substituted 7-azabicyclo[2.2.1]heptanes | Selectivity for the σ2 subtype, with steric bulk and conformational restriction being important for discrimination. | acs.org |
The rigidity of the 2-azabicyclo[2.2.1]heptane scaffold is a key feature that medicinal chemists exploit in the design of bioactive molecules. researchgate.netgoogle.com This rigidity reduces the number of accessible conformations of a molecule, which can lead to several advantages:
Increased Potency and Selectivity: By pre-organizing the pharmacophoric groups in a bioactive conformation, the entropic penalty upon binding to a biological target is minimized, which can lead to higher binding affinity. The well-defined spatial arrangement of substituents on the rigid scaffold can also enhance selectivity for a specific target over off-targets, thereby reducing the potential for side effects. The conformational restriction of the 7-azabicyclo[2.2.1]heptane scaffold has been shown to be important for sigma-2 receptor subtype discrimination. acs.org
Improved Pharmacokinetic Properties: The introduction of a rigid bicyclic core can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This can lead to improved pharmacokinetic profiles, including better oral bioavailability and a longer duration of action.
Intellectual Property: The novelty of the 2-azabicyclo[2.2.1]heptane scaffold can provide a basis for new intellectual property in a competitive pharmaceutical landscape.
The synthesis of this rigid scaffold and its derivatives, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been achieved through various stereoselective routes, providing access to a library of conformationally constrained proline analogues for peptidomimetic design. google.com The incorporation of fluorine into the 2-azabicyclo[2.2.1]heptane scaffold is also an area of interest, as fluorine substitution can significantly alter the biological properties of a molecule. google.com
Material Science Applications
While the primary focus of research on 2-azabicyclo[2.2.1]heptane derivatives has been in medicinal chemistry, the unique structural and chemical properties of this scaffold, particularly the thione derivative, suggest potential applications in material science. However, it is important to note that the application of this compound in this field is a largely unexplored area.
The thione functional group in this compound, which is a cyclic thioamide (thiolactam), could potentially undergo ring-opening polymerization to form polyamides with pendant thiol groups. rsc.org These resulting polythiols could serve as versatile platforms for further modification through thiol-click chemistry, allowing for the introduction of a wide range of functionalities. Such polymers could have applications in areas like drug delivery, hydrogel formation, and the development of responsive materials.
The rigid bicyclic structure of the monomer unit could impart unique properties to the resulting polymers, such as increased thermal stability and defined macromolecular architecture. The synthesis of related bicyclic morpholinethiones, such as (±)-2-oxa-5-azabicyclo[2.2.1]heptan-6-thione, has been reported, indicating that the synthesis of such bicyclic thiolactams is feasible. researchgate.net
Furthermore, the 2-azabicyclo[2.2.1]heptane scaffold itself, due to its rigid and well-defined three-dimensional structure, could be used as a building block for the construction of more complex, ordered materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen atom in the bicyclic system can act as a coordination site for metal ions, potentially leading to the formation of novel coordination polymers with interesting catalytic or sorption properties. The ability to functionalize the scaffold at various positions would allow for the fine-tuning of the properties of these materials. While these applications are speculative for this compound itself, they represent promising avenues for future research based on the known chemistry of related compounds.
Future Directions and Research Perspectives for 2 Azabicyclo 2.2.1 Heptane 3 Thione Chemistry
Development of Novel and Efficient Synthetic Routes for the Thiocarbonyl Moiety
The transformation of a carbonyl group into a thiocarbonyl group is a cornerstone of organosulfur chemistry. researchgate.net While established methods using reagents like Lawesson's reagent and phosphorus decasulfide (P₄S₁₀) are effective, there is a continuous drive for more efficient, milder, and environmentally benign synthetic routes. researchgate.netgoogle.com Future research in this area could focus on:
Catalytic Thionation: Developing catalytic systems, potentially involving transition metals or organocatalysts, to facilitate the conversion of the corresponding lactam, 2-azabicyclo[2.2.1]heptan-3-one, to the desired thione. This would minimize the use of stoichiometric, often malodorous, sulfur-transfer reagents.
Flow Chemistry Approaches: Implementing continuous flow technologies for the thionation reaction could offer improved safety, scalability, and reaction control, particularly for exothermic processes.
Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate the thionation process could lead to significantly reduced reaction times and potentially improved yields.
A patent has described the synthesis of 2-azabicyclo[2.2.1]heptane-3-thione by reacting 2-azabicyclo[2.2.1]heptane-3-one with Lawesson's reagent in dichloromethane (B109758) at room temperature. google.com
Exploration of Underutilized Reactivity Modes of the Thiocarbonyl Group within Bridged Bicyclic Systems
The thiocarbonyl group (C=S) exhibits a rich and varied reactivity profile that remains underexplored within the constrained framework of a bridged bicyclic system like this compound. The fixed stereochemistry of the bicyclic scaffold can be leveraged to control the selectivity of reactions at the thiocarbonyl group. Future investigations could delve into:
[2+3] Cycloadditions: Utilizing the thiocarbonyl group as a dipolarophile in [2+3] cycloaddition reactions with various 1,3-dipoles to construct novel spiro-heterocyclic systems. The rigid nature of the bicyclic frame could impart high diastereoselectivity.
Thia-Diels-Alder Reactions: Investigating the participation of the C=S bond as a dienophile in thia-Diels-Alder reactions to form complex, sulfur-containing polycyclic architectures. researchgate.net
Enethiolate Chemistry: Exploring the generation and subsequent reactions of the corresponding enethiolate. This could open avenues for stereoselective alkylation, acylation, and other carbon-carbon bond-forming reactions at the α-position to the thiocarbonyl group.
Photochemical Transformations: The unique electronic properties of the thiocarbonyl group make it a candidate for interesting photochemical reactions, such as [2+2] cycloadditions or rearrangements, upon excitation.
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. beilstein-journals.org For this compound, advanced computational studies could provide valuable insights into:
Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and potential reactions, including cycloadditions and rearrangements. beilstein-journals.org This can help in optimizing reaction conditions and predicting product outcomes.
Spectroscopic Properties: Accurately predicting spectroscopic data, such as NMR and UV-Vis spectra, to aid in the characterization of new derivatives and to understand the electronic structure of the molecule.
Chiroptical Properties: For enantiomerically pure forms of the compound, computational methods can be used to predict and interpret circular dichroism (CD) spectra, which is crucial for assigning absolute configurations and studying conformational preferences. researchgate.net
Binding Interactions: Modeling the interactions of this compound and its derivatives with biological targets, such as enzymes or receptors, to guide the design of new bioactive molecules.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. beilstein-journals.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and Circular Dichroism spectra. researchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with solvent or biological macromolecules. |
Integration into Complex Natural Product Synthesis
Bridged bicyclic nitrogen-containing scaffolds are found in a variety of biologically active alkaloids. nih.gov The unique structural features of this compound make it an attractive building block or intermediate in the synthesis of complex natural products. Future research could focus on:
Asymmetric Synthesis: Developing enantioselective synthetic routes to this compound to serve as a chiral starting material for the total synthesis of natural products.
Scaffold for Diversity-Oriented Synthesis: Utilizing the thione as a versatile scaffold that can be elaborated through various chemical transformations to generate libraries of complex molecules for biological screening. clockss.org
Biomimetic Synthesis: Exploring the possibility of using this compound in biomimetic syntheses that mimic the proposed biosynthetic pathways of certain alkaloids.
Expansion of Applications in Chemical Biology and Materials Science
The unique combination of a rigid bicyclic framework and a reactive thiocarbonyl group suggests potential applications for this compound and its derivatives in chemical biology and materials science.
Chemical Biology:
Covalent Probes: The reactivity of the thiocarbonyl group could be harnessed to design covalent inhibitors or activity-based probes for specific enzymes.
Bioconjugation: The thione functionality can be a handle for bioconjugation reactions, allowing for the attachment of the bicyclic scaffold to proteins, nucleic acids, or other biomolecules.
Pharmacological Scaffolds: The rigid bicyclic structure can serve as a conformationally constrained scaffold for the development of new therapeutic agents. nih.gov The introduction of the thiocarbonyl group can modulate the pharmacological properties of the parent lactam.
Materials Science:
Monomers for Sulfur-Containing Polymers: The bicyclic thione could potentially be used as a monomer in polymerization reactions to create novel sulfur-containing polymers with unique thermal or optical properties.
Ligands for Metal Complexes: The sulfur atom of the thiocarbonyl group can act as a soft donor ligand for various transition metals, leading to the formation of coordination complexes with interesting catalytic or material properties. nih.govnih.gov Theoretical studies have shown that thiocarbonyl groups can act as favorable bridging ligands in metal clusters. nih.gov
Chiral Ligands in Asymmetric Catalysis: Enantiomerically pure derivatives of this compound could be explored as chiral ligands in asymmetric catalysis. researchgate.net
Q & A
Q. What are the essential safety protocols for handling 2-Azabicyclo[2.2.1]heptane-3-thione in laboratory settings?
- Methodological Answer :
- Ventilation : Operate in areas with local or exhaust ventilation to prevent inhalation of vapors or dust .
- Spill Management : Collect leaks using inert materials, avoid environmental discharge, and store in sealed containers .
- Fire Safety : Use self-contained breathing apparatus during firefighting and eliminate ignition sources .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, eye protection, and flame-retardant lab coats .
Q. What synthetic routes are documented for this compound?
- Methodological Answer :
- Azide Formation : React bicyclic phosphate derivatives with DMF under nitrogen to yield intermediates (93% efficiency) .
- Chlorination : Treat intermediates with oxalyl chloride/DMSO in CH₂Cl₂ to generate aldehyde precursors .
- Green Synthesis : Use trans-4-hydroxy-L-proline as a starting material, followed by sequential protection, reduction, and cyclization steps (86–100% yields per step) .
Q. How are intermediates and final products characterized in synthesis workflows?
- Methodological Answer :
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- Variable Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent ratio) using pre-experimental screening .
- Orthogonal Design : Apply multi-factor optimization to balance time and resource efficiency. For example, optimize yield by testing 3–4 variables at 2–3 levels each .
- Data Analysis : Use regression models to correlate input parameters (e.g., reaction time, pH) with output metrics (yield, purity) .
Q. What computational tools aid in modeling reaction mechanisms involving this compound?
- Methodological Answer :
- Quantum Chemistry Software : Utilize Gaussian or ORCA for density functional theory (DFT) calculations to map transition states and energy barriers .
- Molecular Dynamics : Simulate solvent effects and steric interactions using GROMACS or AMBER .
- Data Security : Implement encryption protocols for sensitive computational data .
Q. How should researchers resolve contradictions in reported yields or reaction conditions across studies?
- Methodological Answer :
- Replication Studies : Reproduce experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., higher yields in anhydrous vs. aqueous conditions) .
- Error Analysis : Quantify instrumental uncertainty (e.g., HPLC calibration drift) and procedural variability (e.g., timing discrepancies) .
Key Methodological Recommendations
- Experimental Design : Prioritize factorial or orthogonal designs to minimize experimental runs while maximizing data quality .
- Data Integrity : Use encrypted chemical software for secure storage and analysis of spectral and synthetic data .
- Reagent Compatibility : Avoid oxidizers during storage to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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